Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18BrNO3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a bromophenoxy substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 3-azetidinecarboxylate under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the azetidine ring and the phenoxy group.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the azetidine ring.
Hydrolysis: 3-(3-bromophenoxy)azetidine-1-carboxylic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids in multi-step synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its azetidine ring, which is a common motif in bioactive molecules.
Industry:
Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate largely depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The azetidine ring can participate in ring-opening reactions, and the bromophenoxy group can undergo substitution reactions. The tert-butyl ester group can be hydrolyzed to reveal a carboxylic acid functional group, which can further participate in various chemical transformations.
Comparison with Similar Compounds
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Uniqueness: Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is unique due to the presence of the 3-bromophenoxy group, which imparts distinct reactivity and potential for further functionalization compared to other azetidine derivatives. This makes it a valuable intermediate in organic synthesis and drug development.
Biological Activity
Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16BrNO3
- Molecular Weight : 303.18 g/mol
- CAS Number : 1219982-76-9
The compound features an azetidine ring, a tert-butyl ester group, and a bromophenoxy moiety, which contribute to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromophenoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that compounds with similar structures are often investigated for their roles as enzyme inhibitors or receptor ligands. The specific biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations have shown that the compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression.
Research Findings and Case Studies
Recent studies have employed various techniques to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in MCF-7 breast cancer cells | |
Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Study: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that this compound increased p53 expression levels and promoted caspase-3 cleavage, leading to apoptosis. Molecular docking studies indicated strong interactions between the compound and the estrogen receptor (ER), suggesting a mechanism similar to that of known anticancer agents like Tamoxifen.
Properties
IUPAC Name |
tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDDWSLZVNLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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